molecular formula C14H13IN2O2S B5577411 N-[(E)-(3-iodophenyl)methylideneamino]-1-phenylmethanesulfonamide

N-[(E)-(3-iodophenyl)methylideneamino]-1-phenylmethanesulfonamide

Cat. No.: B5577411
M. Wt: 400.24 g/mol
InChI Key: HQTSZDJQJULXFM-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-(3-iodophenyl)methylideneamino]-1-phenylmethanesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a methanesulfonamide group through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(3-iodophenyl)methylideneamino]-1-phenylmethanesulfonamide typically involves the condensation reaction between 3-iodobenzaldehyde and 1-phenylmethanesulfonamide. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as the concentration of reactants, reaction time, and temperature. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the process. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable catalysts, can be explored to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(3-iodophenyl)methylideneamino]-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced derivatives.

    Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups, such as halogens, alkyl, or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide, potassium tert-butoxide, and various organometallic reagents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(E)-(3-iodophenyl)methylideneamino]-1-phenylmethanesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly in the development of antimicrobial and anticancer agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

    Material Science: The compound can be incorporated into polymers and other materials to impart specific properties, such as enhanced thermal stability and conductivity.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N-[(E)-(3-iodophenyl)methylideneamino]-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(3-iodophenyl)methylideneamino]-1-phenylmethanesulfonamide is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties to the molecule. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(E)-(3-iodophenyl)methylideneamino]-1-phenylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IN2O2S/c15-14-8-4-7-13(9-14)10-16-17-20(18,19)11-12-5-2-1-3-6-12/h1-10,17H,11H2/b16-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTSZDJQJULXFM-MHWRWJLKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NN=CC2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CS(=O)(=O)N/N=C/C2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.